molecular formula C18H17N3O4 B2988178 2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2H-chromene-3-carboxamide CAS No. 1798042-02-0

2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2H-chromene-3-carboxamide

Cat. No.: B2988178
CAS No.: 1798042-02-0
M. Wt: 339.351
InChI Key: BZNDEXBIAJKDJT-UHFFFAOYSA-N
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Description

2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromene core, a pyrazole ring, and a tetrahydropyran moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Attachment of the Tetrahydropyran Moiety: This step may involve the use of a tetrahydropyranyl protecting group, followed by deprotection under acidic conditions.

    Final Coupling Reaction: The final step involves coupling the chromene core with the pyrazole and tetrahydropyran moieties using amide bond formation techniques, such as using carbodiimide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions might occur at the pyrazole ring or the chromene core, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromene-3-carboxamide: Lacks the pyrazole and tetrahydropyran moieties.

    N-(1H-pyrazol-4-yl)-2H-chromene-3-carboxamide: Lacks the tetrahydropyran moiety.

    2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide: Has an acetamide group instead of the chromene core.

Uniqueness

The presence of the chromene core, pyrazole ring, and tetrahydropyran moiety in 2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2H-chromene-3-carboxamide makes it unique compared to other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17(15-9-12-3-1-2-4-16(12)25-18(15)23)20-13-10-19-21(11-13)14-5-7-24-8-6-14/h1-4,9-11,14H,5-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNDEXBIAJKDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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